Butylated Hydroxyanisole

Description

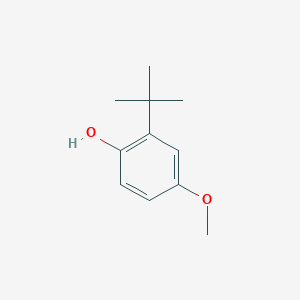

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBKEAMVRSLQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040788 | |

| Record name | 2-tert-Butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992), Other Solid, Faintly beige fine plates; [MSDSonline] | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

507 to 518 °F at 733 mmHg (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

313 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/ | |

| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25013-16-5, 121-00-6, 921-00-6 | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-tert-Butyl-4-hydroxyanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TERT-BUTYL-4-HYDROXYANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62RAC24292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-tert-Butyl-4-hydroxyanisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118 to 131 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylhydroxyanisole is synthesized by reacting 4-methoxyphenol with isobutylene in the presence of an acid catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired isomers.

Industrial Production Methods: Commercial production of butylhydroxyanisole involves the use of large-scale reactors where 4-methoxyphenol and isobutylene are combined with an acid catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Types of Reactions:

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: The aromatic ring of butylhydroxyanisole can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.

Major Products:

Oxidation: The major products are typically more stable, oxidized forms of the original compound.

Substitution: Depending on the substituent, various substituted derivatives of butylhydroxyanisole can be formed.

Scientific Research Applications

Food Industry

BHA is primarily recognized for its application as a food preservative. It functions by inhibiting the oxidation of lipids, which can lead to rancidity and spoilage. The following table summarizes its usage in food products:

| Food Product Type | BHA Concentration | Function |

|---|---|---|

| Fats and oils | Up to 0.02% | Prevents rancidity |

| Snack foods | 0.02% - 0.1% | Extends shelf life |

| Packaged foods | 0.01% - 0.02% | Maintains flavor and quality |

Research indicates that BHA effectively prolongs the shelf life of various food products by stabilizing fats and oils against oxidative damage . A study reported a significant reduction in rancidity levels in snack foods containing BHA compared to those without it, demonstrating its efficacy as a food additive .

Animal Feed

In animal nutrition, BHA is authorized as a technological additive in feedingstuffs for all animal species except dogs. The maximum allowable concentration is set at 150 mg/kg . BHA helps maintain the nutritional quality of feed by preventing lipid oxidation, which can adversely affect animal health.

Case Study: Efficacy in Animal Feed

A study evaluated the performance of BHA in poultry feed, showing that diets supplemented with BHA resulted in improved growth rates and feed conversion efficiency compared to controls lacking antioxidants .

Cosmetics and Personal Care Products

BHA is also employed in cosmetics and personal care products due to its antioxidant properties. It helps stabilize formulations containing oils and fats, thus enhancing product longevity.

Application Overview:

- Skin creams: Prevents rancidity of oils.

- Hair products: Maintains the integrity of conditioning agents.

The incorporation of BHA in cosmetic formulations has been shown to improve stability and prevent degradation caused by exposure to air and light .

Pharmaceuticals

In pharmaceuticals, BHA is used as an antioxidant to protect active ingredients from oxidative degradation. It is particularly beneficial in formulations containing polyunsaturated fatty acids or other sensitive compounds.

Pharmaceutical Applications:

- Stabilization of liquid formulations: Enhances shelf life.

- Protective agent in solid dosage forms: Prevents oxidation during storage.

Research has indicated that BHA can significantly enhance the stability of certain pharmaceutical compounds under various storage conditions .

Industrial Applications

BHA finds applications beyond food and pharmaceuticals; it is also used in plastics, rubber, and petroleum products as an antioxidant to prevent oxidative deterioration.

Industrial Usage Table:

| Industry | Application | Function |

|---|---|---|

| Plastics | Stabilizer | Prevents degradation |

| Rubber | Antioxidant | Maintains elasticity |

| Petroleum products | Additive | Enhances storage stability |

Mechanism of Action

Butylhydroxyanisole exerts its effects primarily through its antioxidant properties. The conjugated aromatic ring of butylhydroxyanisole stabilizes free radicals by donating a hydrogen atom, thereby neutralizing the free radicals and preventing further oxidative reactions . This mechanism is crucial in preserving the integrity of fats and oils in various products.

Comparison with Similar Compounds

Butylated Hydroxytoluene (BHT)

Chemical Profile :

Efficacy :

Regulatory Status :

Propyl Gallate (PG) and Tertiary Butylhydroquinone (TBHQ)

Propyl Gallate (PG) :

TBHQ :

Natural Antioxidants (e.g., Tocopherols, Polyphenols)

Tocopherols (Vitamin E) :

- Efficacy : Less potent than BHA alone but synergistic when combined. A 75:25 ratio of tocopherol:BHA in rapeseed oil maximizes oxidative stability .

- Safety: No toxicity concerns; widely preferred in "clean-label" products .

Polyphenols (e.g., Quercus spp. extracts):

- Efficacy : Acorn skin extracts show 1.0–1.4× antioxidant efficiency of BHA but require higher concentrations for equivalent effects .

- Applications: Limited by cost, solubility, and flavor interference in processed foods .

Data Tables

Table 2: Regulatory Limits (ppm in Foods)

| Region | BHA | BHT | TBHQ | PG |

|---|---|---|---|---|

| EU | 200 | 200 | 120 | 100 |

| USA (FDA) | 200 | 200 | 100 | 100 |

| Australia | 200 | 200 | 100 | Banned (meat) |

Research Findings and Trends

- Shift to Natural Antioxidants: Studies emphasize replacing BHA/BHT with polyphenols or tocopherols due to safety, though efficacy and cost remain challenges .

- Synergistic Formulations : Combining BHA with tocopherols or citric acid enhances stability while reducing synthetic additive concentrations .

- Toxicity Mechanisms : BHA’s induction of ferroptosis and ER stress underscores the need for stricter regulatory reviews .

Biological Activity

Butylhydroxyanisole (BHA) is a synthetic antioxidant commonly used in food preservation, cosmetics, and pharmaceuticals. Its biological activity has been the subject of extensive research, revealing both beneficial properties and potential risks. This article outlines the biological activities of BHA, focusing on its antioxidant, anti-inflammatory, antimicrobial, and potential toxic effects.

Antioxidant Activity

BHA is primarily recognized for its antioxidant properties. It acts as a free radical scavenger, protecting cells from oxidative stress. Several studies have quantified its effectiveness:

- DPPH Assay : BHA has shown significant inhibition of the DPPH radical, indicating strong antioxidant activity. In comparative studies, it often outperformed other antioxidants like α-tocopherol (vitamin E) at certain concentrations .

- Lipid Peroxidation : BHA effectively inhibits lipid peroxidation, a critical process in cellular damage related to various diseases. Its IC50 values in lipid-rich media have been reported to be lower than many natural antioxidants .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Inhibition (%) | Lipid Peroxidation Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| BHA | 84.5 | 83.99 | 16.07 |

| α-Tocopherol | 84.6 | 84.6 | 5.6 |

| BHT | 79.7 | 80.0 | 15.0 |

Anti-inflammatory Properties

Research indicates that BHA possesses anti-inflammatory effects, particularly when used in combination with other antioxidants like butylated hydroxytoluene (BHT). A study demonstrated that BHA reduced the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in managing inflammation-related conditions .

- Combination Effects : The combination of BHA and BHT showed enhanced anti-inflammatory activity compared to either compound alone, particularly at specific molar ratios (1:2 or 2:1) in vitro .

Table 2: Anti-inflammatory Activity of Antioxidant Combinations

| Combination | Cox2 Inhibition (%) | TNFα Inhibition (%) |

|---|---|---|

| BHA Alone | 10 | 5 |

| BHT Alone | 12 | 8 |

| BHA + BHT (1:1) | 30 | 20 |

| BHA + BHT (2:1) | 40 | 25 |

Antimicrobial Effects

BHA has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a valuable additive in food preservation and cosmetic formulations .

- Mechanism : The antimicrobial action is believed to be linked to its ability to disrupt cellular membranes and inhibit metabolic processes in microorganisms.

Toxicity and Safety Concerns

Despite its beneficial properties, concerns regarding the safety of BHA have been raised. High doses have been associated with tumor promotion in animal studies, suggesting a need for caution in its use:

- Carcinogenic Potential : Some studies indicate that prolonged exposure to high levels of BHA may lead to carcinogenic effects, particularly when combined with other substances . Regulatory agencies monitor its usage limits in food products to mitigate these risks.

Table 3: Toxicological Findings

| Study Type | Findings |

|---|---|

| Animal Studies | Tumor promotion observed at high doses |

| Human Studies | Hypersensitivity reactions reported |

| Regulatory Status | Limited use recommended by health agencies |

Q & A

Q. What mechanistic studies elucidate BHA’s role in ferroptosis induction?

- Methodological Answer : Use lipidomics to profile polyunsaturated fatty acid (PUFA) peroxidation in ferroptosis-sensitive cell lines (e.g., HT-1080). BHA’s pro-oxidant effects at high doses may deplete GPX4 activity . Validate with iron chelators (e.g., deferoxamine) to confirm iron-dependent pathways. Publish raw mass spectrometry data in repositories for transparency .

Data Interpretation & Validation

Q. How should researchers validate conflicting results in BHA’s neurotoxicity studies?

- Methodological Answer : Replicate studies using standardized models (e.g., OECD TG 424 for neurotoxicity). Compare outcomes across species (e.g., rodents vs. zebrafish) and exposure durations. For example, neurodevelopmental disruptions may require chronic exposure models, whereas acute toxicity assays focus on LD50. Share raw data and statistical scripts to enable meta-analyses.

Q. What methods confirm BHA’s stability in high-temperature food processing?

- Methodological Answer : Simulate processing conditions (e.g., 180°C for 30 min) and analyze residual BHA via HPLC-UV. Correlate stability with matrix composition (e.g., presence of metal ions accelerates degradation ). Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>236°C ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.